molecular formula C9H10N4 B1316588 [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine CAS No. 914637-08-4

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine

Cat. No.: B1316588
CAS No.: 914637-08-4
M. Wt: 174.2 g/mol
InChI Key: DXCOYPGAPMVKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine: is a chemical compound that features a pyridine ring substituted with an imidazole group at the 6-position and a methylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Substitution with Imidazole: The imidazole group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Methylamine Group: The methylamine group is added at the 3-position of the pyridine ring through a reductive amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving pyridine and imidazole-containing compounds.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the production of pharmaceutical agents.

Mechanism of Action

The mechanism of action of [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    [2-(1H-Imidazol-1-yl)pyridine]: Similar structure but with the imidazole group at the 2-position.

    [4-(1H-Imidazol-1-yl)pyridine]: Similar structure but with the imidazole group at the 4-position.

    [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine: Similar structure but with the methylamine group at the 2-position.

Uniqueness:

    Positional Isomerism: The unique positioning of the imidazole and methylamine groups in [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine can lead to different chemical reactivity and biological activity compared to its isomers.

    Functional Group Interactions: The specific arrangement of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCOYPGAPMVKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264757
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-08-4
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.